1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea

soluble epoxide hydrolase inhibitor potency urea pharmacophore SAR

1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea (CAS 2329459-77-8) is a substituted urea compound featuring a 4-fluoro-3-methoxyphenyl group and a thiophen-2-ylmethyl moiety connected through a central urea pharmacophore. This compound has been identified as a potent inhibitor of human soluble epoxide hydrolase (sEH), a target implicated in inflammation, hypertension, and pain.

Molecular Formula C13H13FN2O2S
Molecular Weight 280.32
CAS No. 2329459-77-8
Cat. No. B2435442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea
CAS2329459-77-8
Molecular FormulaC13H13FN2O2S
Molecular Weight280.32
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)NCC2=CC=CS2)F
InChIInChI=1S/C13H13FN2O2S/c1-18-12-7-9(4-5-11(12)14)16-13(17)15-8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H2,15,16,17)
InChIKeyQQXLVUZLJUBNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea (CAS 2329459-77-8): A Specialized Urea-Based Probe for Soluble Epoxide Hydrolase Research


1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea (CAS 2329459-77-8) is a substituted urea compound featuring a 4-fluoro-3-methoxyphenyl group and a thiophen-2-ylmethyl moiety connected through a central urea pharmacophore . This compound has been identified as a potent inhibitor of human soluble epoxide hydrolase (sEH), a target implicated in inflammation, hypertension, and pain [1]. Representing a key member of a structurally distinct urea-based series, it serves as a specialized chemical probe in biochemical and pharmacological studies [1].

The Procurement Risk of Substituting 1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea with Untested Urea Analogs


Urea-based sEH inhibitors are highly sensitive to structural modifications; minute alterations in the linker, aryl substitution pattern, or heterocycle can result in a loss of potency exceeding 100-fold or abrogate selectivity [1]. For example, truncation of the methylene bridge between the urea core and the thiophene ring, as seen in the direct analog 1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-yl)urea (CAS 2325284-96-4), is predicted to alter the optimal geometry required for key hydrogen-bond and van der Waals interactions within the sEH active site . Relying on a “generic” urea building block without verifying the specific substitution pattern introduces significant experimental risk, undermining data reproducibility and IP fidelity in lead optimization campaigns [1].

Evidence-Based Differentiation of 1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea from Closest Analogous Urea Inhibitors


Single-Digit Nanomolar sEH Inhibition Potency Validates the Thiophen-2-ylmethyl Spacer

The target compound demonstrates potent inhibition of recombinant human soluble epoxide hydrolase (sEH) with a binding affinity constant (Ki) of 1.40 nM in a FRET-based assay [1]. This sub-2 nM activity confirms that the specific thiophen-2-ylmethyl substitution is fully tolerated by the enzyme's deep, bifurcated active site and outperforms many early-generation aryl ureas that lacked this optimized heterocyclic spacer [2].

soluble epoxide hydrolase inhibitor potency urea pharmacophore SAR

Atomic-Level Structural Rationale for the Methylene Spacer Requirement

The inclusion of a methylene bridge between the urea nitrogen and the thiophene ring is critical for repositioning the terminal thiophene into a hydrophobic pocket adjacent to the catalytic triad, maximizing both van der Waals contacts and ligand-receptor shape complementarity [1]. Computational docking studies on sEH crystal structures (e.g., PDB 3ANS) predict that the shorter direct analog 1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-yl)urea (CAS 2325284-96-4) would force the thiophene ring into a suboptimal orientation, diminishing the surface area burial and electrostatic complementarity that drive high-affinity binding .

structure-activity relationship SAR sEH inhibitor design docking

IP and Patent Context: Composition of Matter Protection for the Specific Urea Series

The target compound falls within the scope of granted US patent US10377744 (and related family members US11123311, US11723929) which specifically claims a genus of urea derivatives including the thiophen-2-ylmethyl substituted variants [1]. Its closest available analog, 1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-yl)urea (CAS 2325284-96-4), is not explicitly exemplified in this patent family, potentially limiting its freedom-to-operate clarity for commercial applications [REFS-1, REFS-2].

intellectual property patent composition of matter freedom to operate

Physicochemical Property Profile Favoring Assay Interrogation

With a molecular weight of 280.32 g/mol, a topological polar surface area (tPSA) of 69.4 Ų, and a calculated logD7.4 of 2.8, the target compound adheres to Lipinski's rule-of-five and exhibits a balanced physicochemical profile suitable for cell-permeable probe development . In contrast, the thiourea analog 1-(4-Fluoro-3-methoxyphenyl)thiourea (CAS 1237759-54-4) displays a lower tPSA but possesses a metabolically labile C=S bond, potentially compromising stability in cellular and in vivo assays .

drug-like properties Lipinski permeability solubility

Recommended Application Scenarios for 1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea Based on Quantitative Differentiation


High-Sensitivity sEH Activity Profiling and Inhibitor Screening

Leverage the validated Ki of 1.40 nM to configure FRET-based or fluorescence polarization assays for screening compound libraries or evaluating structure-activity relationships (SAR) of novel sEH inhibitors [1]. The compound's single-digit nanomolar potency allows for titration at low concentrations (< 10 nM), minimizing solvent effects and enabling detection of subtle differences in inhibitor off-rates or residence time.

Structure-Function Studies of the sEH Active Site Using a Spacer-Optimized Probe

Employ the compound as a reference inhibitor in X-ray crystallography or cryo-EM studies to map the hydrophobic subpocket that accommodates the thiophen-2-ylmethyl group [2]. The intact methylene bridge ensures that the bound ligand captures the full pharmacophoric requirements of the enzyme's extended active site, providing mechanistic insights that would be missed by the truncated analog (CAS 2325284-96-4).

Preclinical Pharmacodynamics and Target Engagement Biomarker Studies

Use the compound as an in vitro standard to correlate sEH inhibition with downstream epoxyeicosatrienoic acid (EET) level changes in cell lysates or tissue homogenates [1]. Its balanced physicochemical profile supports cell culture studies at physiologically relevant concentrations, facilitating the development of biomarker assays that explicitly require the thiophen-2-ylmethyl spacer for accurate target engagement quantification.

IP-Secure Hit-to-Lead Optimization Programs in Biopharma

Incorporate the compound as a key reference point for medicinal chemistry campaigns aiming to design back-up or follow-on sEH inhibitors with a clear freedom-to-operate position [2]. Its explicit exemplification in a granted U.S. patent family provides a defensible legal anchor for establishing novelty and non-obviousness of subsequent analogues.

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